molecular formula C12H12N2 B2592102 N-(pyridin-3-ylmethyl)aniline CAS No. 73570-11-3

N-(pyridin-3-ylmethyl)aniline

Cat. No.: B2592102
CAS No.: 73570-11-3
M. Wt: 184.24 g/mol
InChI Key: BJXLHKJBRORJJJ-UHFFFAOYSA-N
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Description

N-(Pyridin-3-ylmethyl)aniline (IUPAC name: N-(pyridin-3-ylmethyl)benzenamine) is an aromatic amine with the molecular formula C₁₂H₁₂N₂ and a molecular weight of 184.24 g/mol . It features a pyridine ring connected via a methylene bridge to an aniline moiety, enabling diverse chemical interactions such as hydrogen bonding (via the aniline NH group) and π-π stacking (via aromatic rings).

Synthesis: The compound is typically synthesized via reductive amination or coupling reactions. For example, a high-yield (96%) method involves reacting aniline with 3-pyridinemethanol under optimized conditions, producing a white solid with a melting point of 92–93 °C . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ = 8.65 (s, 1H, pyridine-H), 4.38 (s, 2H, CH₂), 4.13 (br, 1H, NH).
  • ¹³C NMR: δ = 149.3 (pyridine-C), 129.4 (aniline-C), 45.9 (CH₂) .

Applications: It serves as a precursor in medicinal chemistry, notably as a fragment binder for leukotriene A4 hydrolase (LTA4H), where its pyridine-aniline scaffold interacts hydrophobically with Pro374 and forms a hydrogen bond . It is also explored in antitumor and P2X7 receptor antagonist studies .

Chemical Reactions Analysis

N-(pyridin-3-ylmethyl)aniline undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

N-(pyridin-3-ylmethyl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(pyridin-3-ylmethyl)aniline with derivatives and analogues, highlighting substituent effects on properties and bioactivity:

Compound Name & ID Molecular Formula Molecular Weight Key Substituents LCMS Retention (min) Purity (%) Biological Relevance
This compound C₁₂H₁₂N₂ 184.24 None >95 LTA4H binding , P2X7 antagonism
9f C₂₂H₂₀N₄O₃S 454.1 2-Nitro, 4-(phenylsulfonyl)piperazine 2.289 >98 High purity, potential kinase inhibition
9g C₂₂H₁₇Cl₂N₄O₃S 522.0 3,4-Dichlorophenylsulfonyl 2.637 8 Low purity, limited activity
4-Bromo-N-(pyridin-3-ylmethyl)aniline C₁₂H₁₁BrN₂ 287.14 4-Bromo Enhanced halogen interactions
2,4-Dinitro-N-(pyridin-3-ylmethyl)aniline C₁₂H₁₀N₄O₄ 290.23 2,4-Dinitro Tubulin binding, antitumor activity

Key Observations

Substituent Effects on Bioactivity :

  • Nitro Groups (e.g., 9f, 9g) : Increase molecular weight and polarity, reducing cell permeability but enhancing binding to enzymes like kinases .
  • Halogenation (e.g., 4-bromo derivative) : Improves hydrophobic interactions and metabolic stability .
  • Sulfonylpiperazine Moieties (e.g., 9f) : Introduce hydrogen-bond acceptors, improving target affinity but complicating synthesis .

Synthetic Challenges :

  • This compound is synthesized in high yield (96%) via straightforward reductive amination , whereas analogues like 9g require multi-step protocols with lower yields (34%) and purity (8%) .

Spectroscopic Trends :

  • The aniline NH proton resonates at δ ~4.1 ppm across analogues, while pyridine protons appear downfield (δ 8.5–8.7 ppm) .
  • Electron-withdrawing groups (e.g., nitro, sulfonyl) deshield adjacent protons, shifting NMR signals upfield .

Biological Targets :

  • The parent compound binds LTA4H via hydrophobic pockets, while dinitro derivatives (e.g., 2,4-dinitro) target tubulin in microtubule-disruption therapies .

Contradictions and Limitations

  • Purity-Activity Paradox: High-purity compounds like 9f (>98%) are preferred for assays, but low-purity analogues (e.g., 9g, 8%) may still show activity, suggesting minor impurities are non-inhibitory .
  • Synthetic Scalability : While This compound is easily scaled, halogenated or sulfonylated derivatives require costly catalysts (e.g., Pd(Ph₃)₄) .

Biological Activity

N-(pyridin-3-ylmethyl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring attached to an aniline moiety, which contributes to its unique chemical properties. The presence of the pyridine group enhances the solubility and reactivity of the compound, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, such as cyclooxygenases (COX), which are important in inflammatory processes.
  • Ion Channel Modulation : Similar compounds have been shown to affect ion channels in organisms, potentially disrupting physiological functions in target species like mosquitoes .

Biological Activities

Research has identified several potential biological activities associated with this compound and its derivatives:

  • Antimicrobial Activity : The compound exhibits promising antimicrobial properties against various pathogens. Its structure allows it to bind effectively to bacterial enzymes, inhibiting their function.
  • Anticancer Properties : Some derivatives have shown potential in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Anti-inflammatory Effects : The ability to inhibit COX enzymes suggests that this compound could be effective in reducing inflammation and associated pain.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against common bacterial strains. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This study highlights the compound's potential as an antimicrobial agent.

Study 2: Anticancer Activity

Another research focused on the anticancer effects of this compound derivatives against breast cancer cell lines. The findings demonstrated a significant reduction in cell viability at concentrations as low as 10 µM.

CompoundIC50 (µM)
This compound10
Control (DMSO)>100

These results suggest that modifications to the aniline structure can enhance anticancer activity.

Comparative Analysis with Similar Compounds

This compound can be compared with other pyridine-containing compounds to assess its unique biological profile.

CompoundBiological ActivityNotable Features
3,4-Dichloro-N-(pyridin-3-ylmethyl)anilineAnticancer, AntimicrobialChlorine substituents enhance reactivity
N-(pyridin-4-ylmethyl)anilineMosquitocideTargets specific ion channels
5-Chloro-2-methoxy-N-(pyridin-3-ylmethyl)anilineAntiviral, AntimicrobialMethoxy group increases solubility

This table illustrates how structural variations influence biological activities.

Q & A

Q. Basic: What synthetic methodologies are optimized for high-yield preparation of N-(pyridin-3-ylmethyl)aniline?

Answer:
The compound is synthesized via nucleophilic substitution between aniline and 3-pyridinemethanol under reflux conditions. Key optimizations include:

  • Molar ratio : A 1:2 ratio of aniline to 3-pyridinemethanol ensures excess alcohol drives the reaction to completion, achieving 96% yield .
  • Purification : Column chromatography with ethyl acetate/hexane (1:4) effectively isolates the product as a white solid.
  • Characterization : Confirm structure via 1^1H NMR (e.g., δ = 4.38 ppm for methylene protons) and HRMS ([M+H]+^+: 185.1073) .

Q. Basic: How can overlapping NMR signals in this compound derivatives be resolved for accurate structural confirmation?

Answer:

  • High-field NMR : Use 400+ MHz instruments to enhance resolution (e.g., distinguishing aromatic protons at δ = 8.65 vs. 8.54 ppm) .
  • 2D techniques : HSQC and HMBC correlate 1^1H-13^{13}C couplings, confirming connectivity (e.g., methylene carbon at δ = 45.9 ppm linked to NH and pyridine) .
  • Deuteration : Exchange NH protons with D2_2O simplifies spectra by removing broad NH signals .

Q. Advanced: How do structural modifications (e.g., nitro/sulfonyl groups) affect the bioactivity of this compound derivatives?

Answer:

  • Nitro groups : Introducing nitro groups at the 2,4-positions enhances tubulin binding affinity in plant cells, likely through π-π stacking with aromatic residues in the binding pocket .
  • Sulfonyl piperazine : Derivatives like 9f (m/z = 454.1) show improved solubility and antiprotozoal activity due to polar sulfonyl interactions .
  • SAR validation : Compare IC50_{50} values (e.g., via microtubule polymerization assays) to correlate substituent effects with activity .

Q. Advanced: What computational strategies identify the binding mode of this compound derivatives with α-tubulin?

Answer:

  • Molecular docking : Use AutoDock Vina to dock 2,4-dinitro derivatives into the α-tubulin colchicine site, prioritizing poses with hydrogen bonds to Thr179 and hydrophobic contacts with Val181 .
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of the ligand-receptor complex. Monitor RMSD (<2 Å) to validate binding .
  • Free energy calculations : MM-PBSA quantifies binding energy, highlighting critical residues (e.g., Asn249 contributes -3.2 kcal/mol) .

Q. Advanced: How can contradictory bioactivity data between similar derivatives be systematically addressed?

Answer:

  • Purity validation : Use LCMS (e.g., >98% purity for 9f vs. 8% for 9g ) to rule out impurities as confounding factors .
  • Assay standardization : Repeat assays under controlled conditions (e.g., fixed tubulin concentration, pH 7.4 buffer) .
  • Meta-analysis : Compare logP and solubility (e.g., 9h with CF3_3 has higher membrane permeability than 9j ) to explain potency differences .

Q. Basic: What analytical techniques are critical for assessing the stability of this compound under storage?

Answer:

  • TGA/DSC : Monitor decomposition temperatures (e.g., sharp endotherm at 92–93°C indicates melting point stability) .
  • HPLC-UV : Track degradation products over time (e.g., at 254 nm) in accelerated stability studies (40°C/75% RH for 4 weeks) .
  • Mass spectrometry : Detect oxidation products (e.g., m/z +16 for N-oxide formation) .

Q. Advanced: How are crystallographic methods (e.g., SHELX) applied to resolve ambiguous structural features in derivatives?

Answer:

  • Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals. Ensure Rint_{int} < 5% for data quality .
  • Refinement : SHELXL refines anisotropic displacement parameters, resolving disorder (e.g., methylene group orientation) .
  • Validation : Check CIF files with PLATON to confirm no symmetry errors or missed hydrogen bonds .

Q. Basic: What protocols ensure reproducibility in synthesizing nitro-substituted derivatives of this compound?

Answer:

  • Nitration conditions : Use HNO3_3/H2_2SO4_4 at 0°C to minimize byproducts. Quench with ice-water to isolate 2,4-dinitro intermediates .
  • Purification : Flash chromatography (silica gel, DCM/MeOH 20:1) removes unreacted starting materials .
  • Yield optimization : Scale reactions under inert atmosphere (N2_2) to prevent oxidation of amine groups .

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-9,14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXLHKJBRORJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73570-11-3
Record name N-(Pyridin-3-ylmethyl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073570113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(PYRIDIN-3-YLMETHYL)ANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24B88BKX5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 3-cyanopyridine (10.4 g), aniline (101.8 g) and a 5% rhodium on carbon catalyst (1.0 g) was treated with hydrogen at 60 psig 30 deg C. for 13 hours in a rocking autoclave. The catalyst was removed by filtration and the filtrate analyzed by glc to show 3.7 g of N-phenyl-N-(3-pyridylmethyl)amine.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
101.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two

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